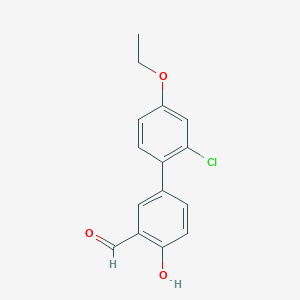
4-(3-Carbamoyl-4-chlorophenyl)-2-formylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Carbamoyl-4-chlorophenyl)-2-formylphenol, 95% (4-C-3-C-4-CP-2-FP-95%) is a chemical compound used in scientific research and laboratory experiments. It is a white, crystalline solid with a melting point of 93-94°C. This compound has been used in a variety of research and laboratory applications due to its versatility and stability.
Wissenschaftliche Forschungsanwendungen
4-C-3-C-4-CP-2-FP-95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of compounds, including 3-amino-4-chlorophenol, 4-chloro-3-carbamoyl-phenol, and 4-chloro-3-formyl-phenol. It has also been used as a catalyst in the synthesis of a variety of compounds, including 4-chloro-3-carbamoyl-phenol, 4-chloro-3-formyl-phenol, and 4-chloro-3-formyl-phenol ethyl ester.
Wirkmechanismus
4-C-3-C-4-CP-2-FP-95% is believed to act as a catalyst in the synthesis of compounds. It is believed to increase the rate of reaction by providing an additional site for the nucleophilic attack of the reagents. This increases the rate of reaction by increasing the number of reactive sites available for the reaction.
Biochemical and Physiological Effects
4-C-3-C-4-CP-2-FP-95% is not known to have any significant biochemical or physiological effects. It is not known to be toxic or carcinogenic, and is not believed to have any adverse effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
4-C-3-C-4-CP-2-FP-95% has several advantages for use in laboratory experiments. It is relatively stable and has a relatively low melting point, making it easy to use in a variety of experiments. It is also relatively non-toxic and non-carcinogenic, making it safe to use in laboratory experiments. However, it is not particularly soluble in water, making it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for research involving 4-C-3-C-4-CP-2-FP-95%. One potential direction is the development of new methods for synthesizing compounds using 4-C-3-C-4-CP-2-FP-95%. Another potential direction is the development of new applications for 4-C-3-C-4-CP-2-FP-95%, such as its use in the synthesis of pharmaceuticals or other compounds. Additionally, further research could be conducted to explore the biochemical and physiological effects of 4-C-3-C-4-CP-2-FP-95%. Finally, further research could be conducted to explore the potential advantages and limitations of 4-C-3-C-4-CP-2-FP-95% for laboratory experiments.
Synthesemethoden
4-C-3-C-4-CP-2-FP-95% is synthesized by a three-step process. The first step involves the reaction of 4-chlorophenol with 3-chloro-4-carbamoyl-phenol in the presence of a base such as potassium hydroxide or sodium hydroxide. The second step involves the reaction of the resulting product with formaldehyde in the presence of a catalyst such as p-toluenesulfonic acid or p-toluenesulfonic anhydride. Finally, the third step involves the reaction of the resulting product with an aqueous solution of sodium hydroxide to yield the desired 4-C-3-C-4-CP-2-FP-95%.
Eigenschaften
IUPAC Name |
2-chloro-5-(3-formyl-4-hydroxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO3/c15-12-3-1-9(6-11(12)14(16)19)8-2-4-13(18)10(5-8)7-17/h1-7,18H,(H2,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZMWSKEKXSSHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)C(=O)N)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685316 |
Source


|
| Record name | 4-Chloro-3'-formyl-4'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Carbamoyl-4-chlorophenyl)-2-formylphenol | |
CAS RN |
1261977-02-9 |
Source


|
| Record name | 4-Chloro-3'-formyl-4'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![6-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378866.png)
